Ethyl cyclobut-1-ene-1-carboxylate
Overview
Description
Ethyl cyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C(_7)H(_10)O(_2) It is a derivative of cyclobutene, featuring an ethyl ester functional group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclobut-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobut-1-ene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobut-1-ene-1-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can yield cyclobut-1-ene-1-methanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclobut-1-ene-1-carboxylic acid.
Reduction: Cyclobut-1-ene-1-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl cyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of cyclobutene derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including the development of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl cyclobut-1-ene-1-carboxylate exerts its effects depends on the specific reaction or application. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of cyclobut-1-ene-1-carboxylic acid and ethanol. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl cyclobut-1-ene-1-carboxylate can be compared with other cyclobutene derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclobut-1-ene-1-carboxylic acid: The parent acid form of the compound.
Cyclobut-1-ene-1-methanol: The reduced form of the ester.
Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and applications. The ethyl ester group provides different physical and chemical properties compared to its methyl or acid counterparts, making it suitable for distinct applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl cyclobutene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKIUDLHMPRWBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300645 | |
Record name | Ethyl 1-cyclobutene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181941-46-8 | |
Record name | Ethyl 1-cyclobutene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181941-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-cyclobutene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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